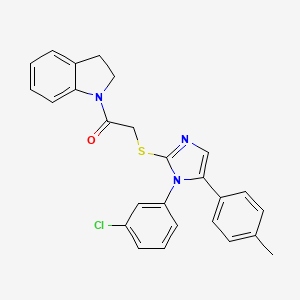

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

Introduction to Research Significance

Historical Context of Imidazole-Thioether Derivatives in Medicinal Chemistry

Imidazole derivatives have been central to medicinal chemistry since Heinrich Debus’s synthesis of the parent compound in 1858. The imidazole ring’s amphoteric nature, aromaticity, and capacity for hydrogen bonding make it a privileged scaffold in drug design. Early breakthroughs like cimetidine—a histamine H2-receptor antagonist—demonstrated imidazole’s utility in modulating biological targets. Thioether linkages, introduced later, enhanced metabolic stability and binding affinity in compounds such as proton pump inhibitors and kinase inhibitors. For example, the sulfhydryl group in omeprazole analogs improved covalent binding to H+/K+-ATPase, establishing thioethers as critical functional groups for target engagement.

The fusion of imidazole with thioether motifs emerged as a strategy to optimize pharmacokinetic properties. Thioether bridges in imidazole derivatives, such as 2-mercaptoimidazoles, improved solubility and facilitated interactions with metal ions in enzymatic active sites. This synergy between imidazole’s electronic versatility and thioether’s redox stability underpins the development of antimicrobial, anticancer, and anti-inflammatory agents.

Position of 2-((1-(3-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)Thio)-1-(Indolin-1-yl)Ethanone in Current Research Landscape

This compound occupies a unique niche as a hybrid molecule merging three pharmacologically active units:

- Imidazole core : Provides hydrogen-bonding capacity and metal-coordination sites.

- Thioether linkage : Enhances lipophilicity and oxidative stability compared to ether or amine analogs.

- Indoline moiety : Contributes planar aromaticity and potential π-π stacking interactions.

Recent studies highlight imidazole-indoline hybrids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting anti-inflammatory applications. The 3-chlorophenyl and p-tolyl substituents at the imidazole ring may modulate electron-withdrawing and -donating effects, respectively, fine-tuning receptor affinity. Computational models predict that the thioether bridge stabilizes the molecule’s conformation via sulfur’s polarizability, potentially enhancing target binding.

Table 1: Structural Components and Their Hypothesized Roles

| Component | Role in Bioactivity | Example Analogues |

|---|---|---|

| Imidazole ring | Hydrogen bonding, metal coordination | Cimetidine, Ketoconazole |

| Thioether linkage | Metabolic stability, redox resistance | Omeprazole, Sulconazole |

| Indoline moiety | Aromatic interactions, planar rigidity | Indomethacin, Ondansetron |

Theoretical Framework for Investigating Imidazole-Indoline Hybrid Compounds

The rationale for hybridizing imidazole and indoline stems from molecular hybridization theory , which posits that combining pharmacophores with complementary bioactivities can yield multitarget agents. For instance:

- The imidazole ring’s basicity (pKa ~14.5) facilitates protonation in physiological pH, enhancing membrane permeability.

- Indoline’s fused bicyclic system introduces steric bulk, potentially improving selectivity for hydrophobic binding pockets.

Quantum mechanical calculations on similar hybrids reveal that electron-withdrawing groups (e.g., 3-chlorophenyl) at the imidazole N1 position reduce electron density at N3, altering tautomeric equilibria and hydrogen-bonding capacity. Meanwhile, the p-tolyl group’s methyl substituent may induce steric effects, favoring interactions with aryl hydrocarbon receptors. Density functional theory (DFT) studies suggest that the thioether’s sulfur atom participates in charge transfer interactions, stabilizing transition states in enzyme inhibition.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3OS/c1-18-9-11-20(12-10-18)24-16-28-26(30(24)22-7-4-6-21(27)15-22)32-17-25(31)29-14-13-19-5-2-3-8-23(19)29/h2-12,15-16H,13-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGFRCXNQJLPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic synthesis. The initial step often includes the synthesis of the imidazole core, followed by the introduction of the 3-chlorophenyl and p-tolyl groups. This is achieved through nucleophilic substitution reactions. The final step involves the formation of the thioethanone linkage, connecting the indolin-1-yl group via a thioesterification reaction.

Industrial Production Methods: Scaling up the laboratory synthesis for industrial production usually involves optimizing reaction conditions to increase yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are employed for purification. The utilization of greener solvents and catalysts to minimize environmental impact is also explored in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound undergoes oxidation reactions, typically yielding sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can lead to the cleavage of the thioether bond, resulting in simpler alkanes and thiols.

Substitution: The aromatic rings are prone to electrophilic and nucleophilic substitution, generating various substituted analogs.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Utilization of halogenating agents, nucleophiles, or electrophiles under mild to moderate conditions to prevent degradation.

Major Products Formed: The primary products formed from these reactions include sulfoxides, sulfones, dealkylated derivatives, and substituted imidazole analogs.

Scientific Research Applications

2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has diverse applications across several scientific domains:

Chemistry: It serves as a building block for synthesizing complex organic molecules and novel materials.

Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

Medicine: Preliminary studies suggest it may have anti-cancer properties by inducing apoptosis in cancer cells.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various molecular pathways:

Molecular Targets: It interacts with specific enzymes and receptors, leading to inhibition or activation of their functions.

Pathways Involved: In cancer cells, it triggers apoptosis by activating caspase pathways. In microbial cells, it disrupts cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Substituent Effects : The 3-chlorophenyl and p-tolyl groups in the target compound may enhance lipophilicity and π-π stacking compared to simpler alkyl/aryl substituents in analogs like 5-hydrosulfonyl-benzimidazolones .

- Thioether vs.

- Indolin-1-yl vs. Indole : The indolin-1-yl group introduces a saturated ring, reducing planarity compared to indole-containing analogs (e.g., ), which may affect DNA intercalation efficiency .

Pharmacokinetic and Stability Profiles

Table 2: Physicochemical and Stability Comparisons

Key Observations :

- Metabolic Stability : The thioether group in the target compound is more resistant to cytochrome P450 oxidation than oxadiazole-thiol derivatives, which are prone to disulfide formation .

- Crystallinity: Unlike the ethanol solvate in ’s indolin-2-one analogs, the target compound’s solid-state stability remains uncharacterized but may benefit from intramolecular H-bonding between the indolin-1-yl NH and ethanone carbonyl .

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS Number: 1207058-35-2) is a member of the imidazole derivative family, characterized by its complex structure that includes an imidazole ring, a thioether linkage, and an indoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 460.0 g/mol. The structure features:

- An imidazole ring which is known for its ability to coordinate with metal ions and interact with biological targets.

- A chlorophenyl group that may enhance hydrophobic interactions with proteins.

- A p-tolyl group which could influence the compound's lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating notable activity. For example, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

The anticancer activity of imidazole derivatives is well-documented. In vitro studies have indicated that 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of key enzymes involved in cancer cell proliferation.

A comparative study showed that related compounds had IC50 values ranging from 2.38 µM to 8.13 µM against various cancer cell lines, indicating promising anticancer activity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | Cervical Cancer (SISO) | 2.38 |

| Compound B | Bladder Cancer (RT-112) | 3.77 |

| Compound C | Breast Cancer (MCF7) | 5.00 |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways. The IC50 values for COX inhibition were reported to be in the range of 0.52–22.25 µM, indicating moderate to strong inhibitory effects compared to standard drugs.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, altering their activity.

- Hydrophobic Interactions : The chlorophenyl and p-tolyl groups may interact with hydrophobic pockets in proteins, influencing their conformation and function.

- Cellular Uptake : The lipophilicity imparted by the aromatic groups likely enhances cellular permeability.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Antiviral Activity : A related imidazole derivative exhibited strong antiviral activity against HIV reverse transcriptase with an IC50 of 2.95 µM, suggesting potential applications in antiviral therapy.

- In Vivo Studies : Animal models treated with imidazole derivatives showed reduced tumor growth rates compared to control groups, reinforcing the anticancer potential observed in vitro.

Q & A

Q. What are the optimal synthetic routes for 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of imidazole-thioether derivatives typically involves coupling reactions between thiol-containing intermediates and halogenated precursors. For example:

- Step 1: Prepare the imidazole core via cyclization of substituted benzaldehyde derivatives with ammonium acetate under reflux in acetic acid .

- Step 2: Introduce the thioether linkage using a nucleophilic substitution reaction. A common approach involves reacting the imidazole-thiol intermediate with a halogenated indolin-1-yl-ethanone derivative in PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour .

- Optimization Tips: Monitor reaction progress via TLC (e.g., hexane/ethyl acetate 7:3). Purify via recrystallization in aqueous acetic acid .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions. For example, the indolin-1-yl group shows characteristic aromatic protons at δ 6.8–7.5 ppm, while the p-tolyl group exhibits a singlet for methyl protons at δ 2.3 ppm .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₂ClN₃OS: 472.11).

- Elemental Analysis: Compare calculated vs. experimental C, H, N, S percentages (tolerate <0.4% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

Methodological Answer:

- Contradictory NMR Peaks: Re-examine reaction stoichiometry. For example, excess thiol reagent may lead to disulfide byproducts, altering δ 3.5–4.0 ppm regions .

- Unexpected Melting Points: Perform differential scanning calorimetry (DSC) to detect polymorphic forms. Recrystallize using alternative solvents (e.g., ethanol/water vs. acetic acid) .

- LC-MS Purity Discrepancies: Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to isolate impurities for structural analysis .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Analog Synthesis: Modify the p-tolyl group (e.g., replace with 4-fluorophenyl or 4-bromophenyl) to assess electronic effects on bioactivity .

- Docking Studies: Use software like MOE or AutoDock to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Align the indolin-1-yl moiety in hydrophobic pockets .

- In Vitro Assays: Test analogs against fungal strains (e.g., Candida albicans) using broth microdilution (MIC values) and compare with clotrimazole as a control .

Q. How can environmental persistence or degradation pathways of this compound be evaluated?

Methodological Answer:

- Hydrolysis Studies: Incubate the compound in buffers at pH 3, 7, and 10 (37°C, 72 hours). Monitor degradation via HPLC and identify fragments (e.g., imidazole ring cleavage products) .

- Photodegradation: Expose to UV light (254 nm) in aqueous solution. Use LC-MS to detect hydroxylated or dimerized byproducts .

- Soil Microcosm Tests: Measure half-life in agricultural soil samples under aerobic/anaerobic conditions. Extract residues using acetonitrile and quantify via GC-MS .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. Ideal candidates should have TPSA <140 Ų and logP 2–5 .

- Metabolism Simulations: Run CYP450 isoform docking (e.g., CYP3A4) to identify potential oxidation sites (e.g., indolin-1-yl methyl groups) .

- Toxicity Profiling: Employ ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitro groups or aromatic amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.